molecular formula C10H9N3O B14325813 1-Methyl-4-nitroso-5-phenylimidazole CAS No. 111380-09-7

1-Methyl-4-nitroso-5-phenylimidazole

Cat. No.: B14325813
CAS No.: 111380-09-7
M. Wt: 187.20 g/mol
InChI Key: PSTUZIANXNKPJO-UHFFFAOYSA-N
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Description

1-Methyl-4-nitroso-5-phenylimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a nitroso group at the 4-position and a phenyl group at the 5-position, making it a unique and valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of diazomethane or dimethyl sulfate for methylation, followed by nitration with a mixture of nitric acid and sulfuric acid . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitroso-5-phenylimidazole undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to an amino group under specific conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorinating agents.

Major Products:

    Oxidation: Formation of 1-methyl-4-nitro-5-phenylimidazole.

    Reduction: Formation of 1-methyl-4-amino-5-phenylimidazole.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

1-Methyl-4-nitroso-5-phenylimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitroso-5-phenylimidazole involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-nitroso-5-phenylimidazole stands out due to its unique combination of a nitroso group and a phenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

111380-09-7

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

1-methyl-4-nitroso-5-phenylimidazole

InChI

InChI=1S/C10H9N3O/c1-13-7-11-10(12-14)9(13)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

PSTUZIANXNKPJO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1C2=CC=CC=C2)N=O

Origin of Product

United States

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